Product packaging for 1,8-Diazaspiro[4.5]decane(Cat. No.:)

1,8-Diazaspiro[4.5]decane

Cat. No.: B12981206
M. Wt: 140.23 g/mol
InChI Key: BFAHRLVWYDSXIA-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B12981206 1,8-Diazaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(10-5-1)3-6-9-7-4-8/h9-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAHRLVWYDSXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Overview of Spirocyclic Systems in Organic Synthesis

Spirocyclic compounds are a unique class of organic molecules characterized by a central tetrahedral carbon atom that is a constituent of two separate rings. wikipedia.orgrsc.org This structural feature imparts a high degree of three-dimensionality and rigidity, positioning the two rings in orthogonal planes. rsc.org The inherent rigidity of spirocyclic systems reduces the conformational entropy penalty upon binding to biological targets, which can lead to enhanced binding affinity. uc.pt

Spirocycles can be either carbocyclic, containing only carbon atoms in the rings, or heterocyclic, incorporating one or more heteroatoms such as nitrogen, oxygen, or sulfur. wikipedia.org The synthesis of these complex structures can be achieved through various methods, including the dialkylation of an activated carbon, rearrangement reactions like the pinacol-pinacolone rearrangement, and oxidative cyclization using hypervalent iodine reagents. wikipedia.orgbeilstein-journals.org The unique spatial arrangement of functional groups in spirocyclic compounds makes them valuable scaffolds in medicinal chemistry and materials science. uc.ptbohrium.com

Significance of Diazaspiro 4.5 Decane Scaffolds in Advanced Chemical Research

The diazaspiro[4.5]decane scaffold, a heterocyclic system, holds considerable significance in modern chemical research, particularly in the realm of medicinal chemistry. The incorporation of two nitrogen atoms within the spirocyclic framework introduces polarity and hydrogen-bonding capabilities, which are crucial for molecular interactions with biological targets. This scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the development of a wide range of biologically active compounds.

Derivatives of diazaspiro[4.5]decane have been investigated for a multitude of therapeutic applications. For instance, various substituted 2,8-diazaspiro[4.5]decanes have been explored as orally active glycoprotein (B1211001) IIb-IIIa antagonists. acs.org Additionally, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key target in inflammatory diseases. nih.gov The structural rigidity and synthetic tractability of the diazaspiro[4.5]decane core allow for systematic modifications to optimize potency and pharmacokinetic properties.

Historical Development and Key Milestones in the Study of 1,8 Diazaspiro 4.5 Decane

Direct Cyclization Strategies for the this compound Core

Direct cyclization strategies offer an efficient means to construct the intricate spirocyclic core. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor.

Bromine-Mediated 5-endo Cyclization Approaches for Spiro[4.5]decane Scaffolds

The formation of five-membered rings via 5-endo cyclization pathways is a topic of significant mechanistic interest. According to Baldwin's rules, 5-endo-trig cyclizations are generally disfavored due to the poor stereoelectronic overlap between the reacting centers. rsc.orglibretexts.org The trajectory required for the nucleophilic attack is difficult to achieve in a five-membered transition state. acs.org

However, these "anti-Baldwin" cyclizations can be promoted under specific conditions, often involving radical intermediates or highly electrophilic species. rsc.org While direct examples of bromine-mediated 5-endo cyclization to form the this compound core are not prevalent in the literature, the principle can be illustrated by related electrophile-induced cyclizations. For instance, the use of N-bromosuccinimide (NBS) can initiate radical cyclizations. Similarly, other electrophiles like mercury(II) salts have been successfully used to effect 5-endo-trig cyclizations of γ-alkenylamines to produce substituted pyrrolidines, which constitute half of the diazaspirodecane skeleton. nih.gov In such a reaction, the electrophile (e.g., Br⁺) would add to the alkene, forming a bromonium ion or a radical, which is then intercepted by the tethered nitrogen atom to close the five-membered ring.

Table 1: Example of a Related Electrophile-Mediated 5-endo-trig Cyclization

Starting MaterialReagentsProductYieldReference
γ-Alkenylamine (d-Glucose derived)1. Hg(OAc)₂ in THF/H₂O; 2. NaBH₄N-Benzyl-pyrrolidine derivative72% nih.gov

This strategy highlights that despite the stereoelectronic barrier, the 5-endo closure to form the pyrrolidine (B122466) ring of a spiro[4.5]decane system is feasible with appropriate activation.

Ring-Closing Metathesis (RCM) in the Synthesis of Related Spirocyclic Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including nitrogen heterocycles. wikipedia.orgnih.gov The reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and molybdenum by Schrock, to facilitate the intramolecular cyclization of a diene, forming a cycloalkene and releasing a volatile byproduct like ethylene. wikipedia.org

This methodology is highly applicable to the synthesis of the pyrrolidine or piperidine (B6355638) rings found in diazaspiro systems. A common approach involves the synthesis of a precursor containing two terminal alkene moieties, such as a substituted diallylamine. The RCM reaction then closes the ring to yield the corresponding unsaturated heterocycle (a 3-pyrroline (B95000) or a tetrahydropyridine). nih.govorganic-chemistry.org The functional group tolerance of modern RCM catalysts allows this reaction to be used on complex substrates, making it a robust method for building scaffolds related to this compound. wikipedia.orgnih.gov

Table 2: Representative RCM for N-Heterocycle Formation

Starting MaterialCatalystProductYieldReference
N-Tosyl diallylamineGrubbs' First Generation CatalystN-Tosyl-3-pyrroline>90% nih.gov
Silicon-tethered dieneGrubbs' Catalyst7-membered cyclic ether98% uwindsor.ca

The resulting unsaturated heterocycle provides a functional handle (the double bond) for further synthetic manipulations to complete the spirocyclic framework.

Multicomponent Reactions and Cascade Cyclizations for this compound Frameworks

Multicomponent and cascade reactions offer high atom economy and synthetic efficiency by forming multiple bonds in a single operation. These strategies are well-suited for the assembly of complex structures like the this compound framework.

Michael Addition-Based Routes to Substituted Diazaspiro[4.5]decanes

The Michael addition, or conjugate addition, is a cornerstone reaction for C-C bond formation. It has been effectively applied to the synthesis of diazaspiro[4.5]decanes. In a typical sequence, the enolate derived from a piperidine-based precursor acts as the Michael donor, adding to a nitroalkene which serves as the Michael acceptor. This addition is followed by a reductive cyclization of the nitro group with the ester or amide functionality to construct the spiro-fused pyrrolidinone ring. This approach allows for the straightforward synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.

Table 3: Michael Addition for Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Michael Donor (Enolate from)Michael AcceptorKey StepsFinal ProductOverall Yield
N-Boc-piperidine-2-carboxylate(E)-N-Boc-3-(2-nitrovinyl)-indole1. Michael Addition; 2. Nitro group reduction; 3. Lactamization4-Indolylmethyl-2,8-diazaspiro[4.5]decan-1-oneHigh

This methodology provides a reliable and scalable route to access a variety of substituted diazaspiro[4.5]decanone scaffolds.

Aza-Henry Reaction Derived Syntheses of Spirodione Analogs

The aza-Henry reaction, also known as the nitro-Mannich reaction, involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. ucl.ac.uk These products are highly versatile synthetic intermediates. The two nitrogen atoms with different oxidation states in β-nitroamines make them valuable precursors for chiral diamines and other medicinally important frameworks. ucl.ac.uk

This reaction can be envisioned as a key step toward the synthesis of spirodione analogs such as this compound-2,4-dione (a spiro-hydantoin). The synthesis would proceed in two conceptual stages:

Aza-Henry Reaction: An imine formed from a cyclic ketone (e.g., a protected 4-piperidone) reacts with a nitroalkane to form a spirocyclic β-nitroamine intermediate.

Cyclization to Dione (B5365651): The resulting β-nitroamine is then transformed into the hydantoin (B18101) ring. This typically involves reduction of the nitro group to an amine, followed by reaction with phosgene, an isocyanate, or a related carbonyl source to close the second ring and form the dione structure.

Table 4: Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione

PrecursorReagentsProductYieldReference
N-(1-Methylcarbamoyl-1-phenyl-ethyl)-4-phenyl-piperidine-4-carbonitrile1. NaH in DMF; 2. HCl (10%)1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione60% (overall) mdpi.com

Intramolecular Mannich Reactions in the Formation of Related Bicyclic Systems

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. scripps.edu Its intramolecular variant is a powerful tool for constructing nitrogen-containing rings, including the piperidine core. Current time information in Bangalore, IN. This reaction has been widely applied in the total synthesis of alkaloids and other complex natural products. Current time information in Bangalore, IN.

In the context of spirodiamine synthesis, an intramolecular Mannich reaction can be used to form the piperidine ring. This involves a precursor molecule that contains both an amine and a nucleophilic moiety (like an enol or enamine) tethered together. Upon reaction with an aldehyde (often formaldehyde), an intermediate iminium ion is formed, which is then attacked by the intramolecular nucleophile to forge the new C-C bond and close the ring. This strategy has been successfully applied to the asymmetric synthesis of polysubstituted piperidines and related aza-bridged ring systems. wikipedia.orgCurrent time information in Bangalore, IN.

Table 5: Intramolecular Mannich Reaction for Piperidine Synthesis

Substrate TypeReagentKey TransformationProduct TypeReference
δ-Amino β-keto esterAldehyde/KetoneIminium ion formation and intramolecular cyclizationPolysubstituted piperidine wikipedia.org
Primary amine and carbonyl compoundN/A (Biosynthesis)Enolate addition to an iminium ionAlkaloid core (e.g., Nicotine) scripps.edu

This reaction provides a convergent and often stereocontrolled route to the core structures that underpin the this compound family.

An in-depth exploration of the synthetic strategies for creating and modifying this compound, a significant heterocyclic scaffold in medicinal chemistry, is presented. This article focuses exclusively on the methodologies for its functionalization, derivatization, stereoselective synthesis, and pathway optimization.

Structural Diversification and Derivative Synthesis Based on 1,8 Diazaspiro 4.5 Decane

Spirocyclic Amine Derivatives of 1,8-Diazaspiro[4.5]decane

The synthesis of spirocyclic amine derivatives based on the this compound core often involves the strategic protection and functionalization of the two nitrogen atoms. This allows for the introduction of various substituents to explore structure-activity relationships.

A common approach involves the use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, to differentiate the reactivity of the two amine functionalities. For instance, methods have been developed for the selective mono-N-methylation of 2,8-diazaspiro[4.5]decanes. researchgate.net While direct mono-carbamoylation has proven to be inefficient, the selective deprotection of doubly Boc-protected derivatives provides a viable route to mono-Boc variants, which can then be further functionalized. researchgate.net These N-protected methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems serve as versatile intermediates for further chemical modifications through reactions like reductive amination and amidation. figshare.com

The synthesis of these derivatives can be achieved through various routes. One method involves 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization to form the methyl-substituted spiropyrrolidines. figshare.com This approach has been scaled up for the synthesis of 1-methyl spirocyclic piperidine-pyrrolidine, which was then resolved into a single enantiomer using a tartaric acid derivative. figshare.com

Spirohydantoin Derivatives Incorporating the this compound Ring System

Spirohydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds with a wide range of documented therapeutic applications. mdpi.com The incorporation of the this compound scaffold into the hydantoin (B18101) ring system has led to the development of novel derivatives with significant pharmacological potential.

Furthermore, a series of new arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione have been synthesized and evaluated for their affinity towards various serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.gov Additionally, the synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been described, highlighting the versatility of the spirohydantoin core for further functionalization. uni-ruse.bg

The acetylation of spirohydantoins, including 1,3-diazaspiro[4.5]decane-2,4-dione, has also been investigated. uctm.edu Treatment with acetic anhydride (B1165640) in the presence of pyridine (B92270) leads to the formation of N3-acetyl derivatives. uctm.edu

Derivative Synthetic Method Key Features Reference(s)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneThree-step synthesis from 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochlorideCost-effective, high yield, general route to N-1 monosubstituted spirohydantoins mdpi.com
Arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dioneNot specified in abstractEvaluated for affinity towards serotonin, dopamine, and adrenergic receptors nih.gov
6-Nitro- and 6-amino- derivatives of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneReaction of 4-nitro-1,8-naphthalic anhydride with 3-aminospirohydantoins, followed by reductionFunctionalized spirohydantoins with potential biological activity uni-ruse.bg
3-Acetyl-1,3-diazaspiro[4.5]decane-2,4-dioneAcetylation with acetic anhydride in pyridineSelective N3-acetylation uctm.edu

Spiro-dione and Related Carbonyl-Containing Derivatives of this compound

The synthesis of spiro-dione and other carbonyl-containing derivatives of this compound has been explored to generate compounds with a range of biological activities. These derivatives often serve as key intermediates for further chemical transformations.

One notable example is the synthesis of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, a putative M1 muscarinic agonist. nih.gov This has spurred the development of related spirooxazolidine-2,4-dione derivatives as potential antidementia drugs. nih.gov The synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems often proceeds through dione (B5365651) intermediates. researchgate.net For example, 2,8-diazaspiro[4.5]decane-1,3-diones can be selectively reduced to the corresponding 2,8-diazaspiro[4.5]decan-1-ones. researchgate.net

Furthermore, the synthesis of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one has been achieved through a multi-step process starting from 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione. mdpi.com This highlights the ability to incorporate the diazaspiro[4.5]decane moiety into more complex heterocyclic systems containing multiple carbonyl or thiocarbonyl groups.

Derivative Synthetic Approach Significance Reference(s)
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)Not detailed in abstractPutative M1 muscarinic agonist nih.gov
2,8-Diazaspiro[4.5]decan-1-onesSelective reduction of 2,8-diazaspiro[4.5]decane-1,3-dionesIntermediates for further functionalization researchgate.net
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-oneMulti-step synthesis from 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithioneComplex heterocyclic system with potential biological activity mdpi.com

Bioisosteric Replacements Utilizing the this compound Scaffold in Chemical Design

The this compound scaffold has emerged as a valuable bioisostere for other cyclic amine structures, such as piperazine (B1678402), in drug design. This strategic replacement can lead to improved pharmacological properties, including enhanced potency and better pharmacokinetic profiles.

A notable application of this bioisosteric replacement is in the development of inhibitors for l-cystine (B1669687) crystallization, a potential treatment for cystinuria. nih.govacs.org In this context, this compound was used to replace the N'-methylpiperazine terminal groups in a previously identified inhibitor. nih.govacs.org The resulting compound, 8-l-cystinyl bis(this compound), demonstrated significantly enhanced potency in inhibiting l-cystine crystallization both in vitro and in vivo. nih.govacs.org The synthesis of this derivative was straightforward, involving an amide bond coupling between Nα,Nα′-bis-Boc-l-cystine and 1-Boc-1,8-diazaspiro[4.5]decane, followed by deprotection. nih.govacs.org

The 2,8-diazaspiro[4.5]decane scaffold has also been utilized as a template for developing orally active glycoprotein (B1211001) IIb-IIIa antagonists. acs.org This scaffold was investigated alongside other templates like spiropiperidinyl-γ-lactams and spiropiperidinylureas, leading to potent inhibitors. acs.org

Furthermore, the replacement of the piperazine core in the PARP inhibitor olaparib (B1684210) with diazaspiro systems, including this compound, has been explored. nih.gov This modification was investigated to assess its impact on DNA damage and cytotoxicity, with the aim of developing non-cytotoxic congeners of the FDA-approved drug. nih.gov

Original Moiety Bioisosteric Replacement Application Key Findings Reference(s)
N'-methylpiperazineThis compoundl-Cystine crystallization inhibitor for cystinuriaSignificantly enhanced potency and efficacy nih.govacs.org
Not specified2,8-Diazaspiro[4.5]decaneOrally active glycoprotein IIb-IIIa antagonistsLed to potent inhibitors acs.org
PiperazineThis compoundPARP inhibitor (olaparib analogue)Investigated impact on DNA damage and cytotoxicity nih.gov

Incorporation of the this compound Core into More Complex Polycyclic Architectures

The this compound scaffold can serve as a building block for the construction of more intricate polycyclic systems. These complex architectures are of interest in drug discovery for their potential to interact with biological targets in unique ways.

One synthetic strategy involves a domino reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a palladium catalyst to afford diazaspiro[4.5]decanes with exocyclic double bonds. nih.gov This one-step process forms three new carbon-carbon bonds with high regioselectivity. nih.gov

Another approach involves the stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl aldimines and ethyl 4-nitrobutanoate. ua.es This multi-step sequence involves a conjugate addition followed by a selective intramolecular cyclization. ua.es

Furthermore, the synthesis of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one demonstrates the fusion of the this compound core with other heterocyclic rings, namely benzodiazepine (B76468) and indoline (B122111), to create a complex polycyclic molecule. mdpi.com

Polycyclic Architecture Synthetic Strategy Key Features Reference(s)
Diazaspiro[4.5]decanes with exocyclic double bondsPalladium-catalyzed domino reaction of yne-en-ynes and aryl halidesOne-step, high regioselectivity, formation of three C-C bonds nih.gov
1,7-Diazaspiro[4.5]decane-2,8-dionesMulti-step synthesis from chiral N-tert-butanesulfinyl aldiminesStereoselective, involves conjugate addition and intramolecular cyclization ua.es
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-oneMulti-step synthesis from 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithioneFusion of diazaspiro[4.5]decane with benzodiazepine and indoline rings mdpi.com

Computational Chemistry and Theoretical Studies of 1,8 Diazaspiro 4.5 Decane

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are pivotal in drug discovery for predicting the binding orientation of a small molecule (ligand) to its protein target. These simulations help to elucidate the intermolecular interactions that stabilize the ligand-protein complex and can be used to rationalize the biological activity of a compound. For derivatives of the 1,8-diazaspiro[4.5]decane scaffold, these techniques have been applied to understand their mechanisms of action and to guide the design of more potent and selective molecules.

In one study, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Molecular docking simulations were performed to understand the structure-activity relationships (SAR) of these compounds. The simulations revealed key binding interactions within the kinase active sites, and systematic structural modifications based on these models led to the discovery of a derivative with excellent potency and metabolic stability. nih.gov

Similarly, diazaspiro cores have been explored as bioisosteres for piperazine (B1678402) in the development of sigma-2 (σ2) receptor ligands. nih.gov Molecular modeling of these compounds indicated that hydrogen bond interactions with the amino acid residue ASP29 and π-stacking interactions with TYR150 are primary drivers for high-affinity binding to the σ2 receptor. nih.gov Specifically, compounds with high potency were observed to form stable hydrogen bonds with both of these residues. nih.gov

Docking studies have also been performed on related spirocyclic systems, such as 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives, to explore their interactions with the 5-HT1A serotonin (B10506) receptor. researchgate.netunimore.it These computational analyses help to explain the structure-activity relationships and the role of different substituents in modulating binding affinity. unimore.it The insights gained from these simulations are crucial for the rational design of new ligands with improved pharmacological profiles. researchgate.net

Table 1: Examples of Molecular Docking Studies on Diazaspiro[4.5]decane Analogs

Derivative Class Protein Target Key Interactions/Findings
2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Kinases Guided systematic SAR exploration to identify potent and metabolically stable inhibitors. nih.gov
Diazaspiro[4.5]decane Cores Sigma-2 (σ2) Receptor High affinity is driven by hydrogen bonds with ASP29 and π-stacking with TYR150. nih.gov
1-Oxa-4-thiaspiro[4.5]decane 5-HT1A Receptor Elucidated SAR and the influence of substituents on binding affinity. researchgate.netunimore.it

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for performing conformational analysis to determine the most stable three-dimensional arrangement of atoms. The geometry of a molecule is a critical factor in its ability to interact with a biological target, and DFT calculations can provide accurate predictions of the lowest energy (most stable) conformers.

A conformational analysis using DFT was performed on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related diazaspiro compound. researchgate.net The study aimed to determine the energy minima of the structure. The calculations revealed four main conformations, with the most stable conformation (B) having the phenyl ring in an equatorial position to minimize steric hindrance. The relative energies of the other conformers were calculated, providing a detailed picture of the molecule's conformational landscape. researchgate.net

Table 2: Relative Energies of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Conformers from DFT Calculations

Conformation Relative Energy (kJ/mol)
B 0
A 9.43
C 26.08
D 30.83

Data sourced from a study on a derivative of the diazaspiro[4.5]decane scaffold. researchgate.net

The general methodology for such calculations involves selecting an appropriate exchange-correlation functional (e.g., M05-2X, M06) and a basis set (e.g., 6-311+G(d,p)). nih.gov By calculating the energies of different possible spatial arrangements, DFT can identify the global minimum energy structure. Beyond conformational analysis, DFT can also be used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra), which are essential for characterizing the molecule and comparing theoretical data with experimental results.

Application of Quantitative Structure-Activity Relationships (QSAR) in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. mdpi.com The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules, thereby saving time and resources in the drug discovery process. mdpi.com

The QSAR process involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule, including steric properties (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP). uran.ua

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation sets to ensure its reliability. plos.org

While specific QSAR studies focused solely on this compound analogs were not prominently found, this methodology is widely applicable. For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target, such as a kinase or receptor. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed. These methods use 3D grid-based steric and electrostatic fields to provide a more detailed understanding of how the three-dimensional shape and electronic properties of the ligands contribute to their biological activity. mdpi.com Such models are invaluable for guiding the design of new analogs with potentially enhanced potency and selectivity.

Analysis of Steric and Electronic Properties Affecting Reactivity and Bioactivity in this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by their steric and electronic properties. Steric properties relate to the size and shape of the molecule, which determine how well it can fit into a target's binding site. Electronic properties govern the types of intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) the molecule can form.

Computational studies provide a framework for understanding these effects:

Electronic Effects: The two nitrogen atoms in the this compound ring are key electronic features. They can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This capability is crucial for forming specific interactions with protein targets. In studies of diazaspiro ligands for the σ2 receptor, a basic nitrogen atom was identified as a key requirement for high affinity, highlighting the importance of its ability to form a hydrogen bond with an aspartate residue in the receptor. nih.gov The introduction of different functional groups can alter the electron distribution across the molecule, affecting properties like pKa, dipole moment, and hydrogen bonding capacity, thereby modulating bioactivity.

Table 3: Influence of Structural Modifications on Bioactivity of Diazaspiro[4.5]decane Derivatives

Structural Modification Property Affected Impact on Bioactivity Example Context
Addition of bulky substituents Steric hindrance and molecular shape Can improve shape complementarity or cause steric clashes, altering binding affinity. Optimization of kinase inhibitors nih.gov
Presence of basic nitrogen atoms Electronic (pKa, H-bonding) Essential for forming key hydrogen bonds with target residues like aspartate. σ2 receptor ligands nih.gov

Theoretical Frameworks for Supramolecular Assembly and Intermolecular Interactions

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent intermolecular interactions. While specific computational studies on the supramolecular assembly of this compound are not detailed in the available literature, its molecular structure provides a clear theoretical basis for such behavior.

The primary drivers for the self-assembly of this compound would be intermolecular hydrogen bonds. The two secondary amine (N-H) groups in the scaffold are excellent hydrogen bond donors and the nitrogen atoms themselves are hydrogen bond acceptors. This dual functionality allows the molecules to link together in various ways, potentially forming:

Dimers: Two molecules associating through a pair of hydrogen bonds.

Chains or Tapes: Linear arrangements where molecules are connected end-to-end.

3D Networks: More complex, extended structures if the hydrogen bonding patterns propagate in multiple dimensions.

The rigid, non-planar conformation of the spirocyclic core would play a significant role in directing the geometry of these assemblies. Unlike flexible linear molecules, the fixed spatial orientation of the N-H groups on the this compound scaffold would lead to more predictable and well-defined supramolecular architectures. Theoretical frameworks such as DFT can be used to model these interactions, calculating the binding energies of different dimeric or clustered arrangements to predict the most stable supramolecular motifs. These same intermolecular forces—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern ligand-target recognition are also fundamental to how these molecules would interact with each other to form larger assemblies.

Table of Compounds Mentioned

Compound Name
This compound
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
1-oxa-4-thiaspiro[4.5]decane
1,4-dithiaspiro[4.5]decane
2,8-diazaspiro[4.5]decan-1-one

Advanced Spectroscopic and Analytical Characterization of 1,8 Diazaspiro 4.5 Decane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering detailed insight into the molecular framework. researchgate.net For diazaspiro[4.5]decane derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. mdpi.comresearchgate.net

The process of structure elucidation begins with 1D NMR experiments. The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

While 1D spectra provide foundational data, 2D NMR techniques are required to assemble the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the mapping of ¹H-¹H spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms, providing definitive ¹H-¹³C one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons over two to three bonds. HMBC is crucial for connecting different spin systems, identifying quaternary carbons, and piecing together the entire carbon skeleton.

For instance, in the structural analysis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, these techniques were collectively employed to assign all proton and carbon signals unambiguously. mdpi.com The HMBC spectrum was particularly vital in confirming the connectivity around the spirocyclic center and the placement of the methyl and phenyl substituents.

Table 1: Illustrative ¹H and ¹³C NMR Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione in DMSO-d₆. mdpi.com

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2155.1-H3 → C2
4177.3-H3 → C4, CH₃ → C4
561.6-H6, H10 → C5
6, 1030.11.60-1.75 (m)H6, H10 → C5, C7, C9, C8
7, 928.51.60-1.75 (m)H7, H9 → C5, C6, C10, C8
841.52.80 (tt)H6, H10, H7, H9 → C8
1' (Phenyl)146.4-H2', H6' → C1'
2', 6' (Phenyl)126.67.19 (d)H8 → C2', C6'
3', 5' (Phenyl)128.37.30 (t)H2', H6' → C3', C5'
4' (Phenyl)126.07.15 (t)H2', H6' → C4'
N1-CH₃23.12.88 (s)CH₃ → C2, C4
N3-H-10.73 (s)H3 → C2, C4

This interactive table summarizes key NMR data. Click on headers to sort.

NMR spectroscopy is also a powerful tool for investigating dynamic processes such as conformational changes and tautomeric equilibria. bohrium.comauremn.org.brnih.gov

Conformational Studies: The spirocyclic nature of 1,8-diazaspiro[4.5]decane means its rings are not planar and can adopt various conformations (e.g., chair, boat, or twist-boat for the cyclohexane (B81311) ring). nih.gov These conformations can be studied using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity. In the study of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, NOESY data, in conjunction with computational Density Functional Theory (DFT) calculations, helped to establish the molecule's lowest energy conformation and relative stereochemistry. mdpi.com

Tautomeric Equilibrium Determination: Many heterocyclic compounds, including derivatives of this compound, can exist as a mixture of tautomers in solution. acs.orgresearchgate.net Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. If the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed in the spectrum. bohrium.comresearchgate.net The relative integration of these signals allows for the quantification of the equilibrium. For example, NMR studies on certain heterocyclic systems have shown distinct signals in both ¹H and ¹³C spectra, providing clear evidence of tautomeric conversion and allowing for the determination of the equilibrium constant. acs.orgnih.gov

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. xmu.edu.cnmdpi.com For example, the molecular formula of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (C₁₅H₁₈N₂O₂) was confirmed by HRMS, which gave an observed m/z of 257.1287 for the [M-H]⁺ ion, closely matching the calculated value of 257.1285. mdpi.com

In addition to determining molecular weight, MS provides structural information through the analysis of fragmentation patterns. researchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments can help to identify structural motifs within the parent molecule. nih.govmdpi.com

Table 2: Plausible Mass Spectrometry Fragments for the Unsubstituted this compound Core

Fragment DescriptionPlausible Structure/FormulaExpected m/z
Molecular Ion [M]⁺C₈H₁₆N₂140
Loss of ethyl groupC₆H₁₁N₂111
Cleavage of pyrrolidine (B122466) ringC₅H₁₀N84
Retro-Diels-Alder of cyclohexaneC₆H₁₀82
Piperidine (B6355638) fragmentC₅H₁₀N84

This table outlines hypothetical fragmentation pathways for the parent compound.

Chromatographic Separations and Purification Techniques

Chromatography is fundamental to the isolation and purification of this compound derivatives, both for characterization and for obtaining materials of high purity. wfu.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the components of a mixture. When substituents are introduced to the this compound scaffold, chiral centers can be created, resulting in enantiomers or diastereomers. The separation of these stereoisomers is critical, as they often exhibit different biological activities.

Chiral HPLC is a powerful method for this purpose. mdpi.comcsfarmacie.cz Enantiomers can be separated by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comresearchgate.net Alternatively, a racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard, achiral HPLC column. nih.gov

Flash chromatography is a rapid form of preparative column chromatography used for the routine purification of synthesized organic compounds. biotage.com It is an essential step after a chemical synthesis to isolate the desired this compound derivative from unreacted starting materials, reagents, and byproducts. rochester.edu The technique utilizes a column of silica (B1680970) gel and a solvent system chosen based on preliminary analysis by thin-layer chromatography (TLC). orgsyn.org A positive pressure of air or nitrogen is used to force the solvent through the column at a much faster rate than traditional gravity chromatography, significantly reducing purification time while maintaining good separation efficiency. orgsyn.org This allows for the isolation of gram-scale quantities of pure material necessary for further spectroscopic analysis and biological testing. wfu.edubiotage.com

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding the conformation and intermolecular interactions of this compound derivatives.

Research on related spirocyclic systems demonstrates the power of this technique. For instance, the crystal structures of two oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, have been determined. mdpi.com Both compounds were found to belong to the monoclinic P21/c space group, with their structures revealing a five-membered cyclopentane (B165970) ring connected to an oxygen-containing six-membered ring through a spiro carbon atom. mdpi.com The analysis identified various intra- and intermolecular interactions, such as C–H···O hydrogen bonds and π···π stacking, which govern the crystal packing. mdpi.com

This type of detailed structural information is invaluable for understanding the physical properties of the compounds and for designing new derivatives with specific solid-state architectures.

Table 1: Example Crystallographic Data for Spirocyclic Compounds

Parameter Compound 1: 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione Compound 2: 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Formula C₁₇H₁₉NO₄ C₁₅H₁₄O₅
System Monoclinic Monoclinic
Space Group P21/c P21/c
a (Å) 6.2554(13) 10.739(2)
b (Å) 14.605(3) 18.348(4)
c (Å) 16.265(3) 6.7799(14)
β (˚) 95.97(3) 104.20(3)
V (ų) 1477.9(5) 1295.1(5)

Data sourced from a study on oxaspirocyclic compounds, illustrating the type of information obtained from X-ray crystallography. mdpi.com

Atomic Force Microscopy (AFM) for Surface Interaction Studies, e.g., Crystallization Inhibition

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing surfaces at the nanoscale and probing local physical properties. mdpi.comnih.gov In the context of this compound derivatives, AFM is particularly valuable for studying surface interactions, such as those involved in crystallization processes.

A key application is in the investigation of crystallization inhibitors. For example, the derivative 8-l-cystinyl bis(this compound) has been identified as a potent inhibitor of l-cystine (B1669687) crystallization, a process relevant to the genetic disorder cystinuria. researchgate.net This compound was found to be significantly more potent than other known inhibitors like l-cystine dimethyl ester. researchgate.net

AFM can be used in situ to directly observe the effect of such inhibitors on crystal growth. nih.gov The technique allows researchers to monitor crystal faces in real-time in a supersaturated solution, observing how inhibitor molecules interact with the crystal surface, pin monomolecular growth steps, and ultimately halt or slow down the crystallization process. nih.gov By raster scanning a nanometer-sized tip over the sample, AFM can generate topographical images that reveal changes in surface morphology, such as the formation of etch pits during dissolution or alterations in step growth in the presence of an inhibitor. mdpi.comnih.gov This provides direct, nanoscale evidence of the inhibition mechanism, which is critical for the rational design of more effective crystallization inhibitors.

Vibrational Spectroscopy (Infrared, Raman) and UV-Visible Spectroscopy (e.g., ATR) for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopies are essential tools for characterizing the functional groups and electronic nature of molecules.

Vibrational Spectroscopy (IR and Raman) Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure, allowing for the identification of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique in IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation.

For example, the ATR-IR spectrum of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one has been analyzed to confirm its structural features. mdpi.com The presence of key functional groups was confirmed by characteristic absorption bands. mdpi.com

Table 2: Key ATR-IR Bands for a 1,3-Diazaspiro[4.5]decane Derivative

Wavenumber (cm⁻¹) Assignment Functional Group/Vibration Type
3313 v(N-H) N-H Stretching
2953 vₐₛ(CH₃) Asymmetric CH₃ Stretching
2937 vₐₛ(CH₂) Asymmetric CH₂ Stretching
1705 v(C=O) Carbonyl Stretching
1473 δₛ(CH₂) Symmetric CH₂ Bending (Scissoring)
1257 v(C=S) Thiocarbonyl Stretching

Data from the analysis of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one. mdpi.com

UV-Visible Spectroscopymdpi.commdpi.com

Applications and Functional Exploration of 1,8 Diazaspiro 4.5 Decane in Research

Role as a Privileged Building Block in Complex Organic and Pharmaceutical Synthesis

The 1,8-diazaspiro[4.5]decane scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial arrangement of functional groups, which is a critical factor in designing molecules that can interact specifically with biological targets. acs.orgnih.gov The synthesis of this scaffold can be achieved through various methods, including a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate. acs.org

In pharmaceutical synthesis, this scaffold has been incorporated into a variety of compounds with diverse therapeutic aims. For instance, it has been used as a template for developing orally active glycoprotein (B1211001) IIb-IIIa antagonists, which are potential treatments for arterial occlusive disorders. nih.gov Researchers have also explored its use in creating inhibitors for tryptophan hydroxylase (TPH), particularly the TPH1 isoform. google.com The synthesis of derivatives is often straightforward, such as the amide bond coupling between Nα,Nα′-bis-Boc-l-cystine and 1-Boc-1,8-diazaspiro[4.5]decane, followed by deprotection. acs.orgrutgers.edu

Potential Catalytic Applications in Stereoselective Organic Transformations

The inherent chirality and conformational rigidity of the this compound scaffold make it an attractive candidate for the development of new catalysts for stereoselective organic reactions. While specific examples of its use as a primary catalytic species are still emerging, the structural motif is being explored in the design of organocatalysts. The defined spatial orientation of the two nitrogen atoms can be functionalized to create chiral environments that can influence the stereochemical outcome of a reaction. The development of stereoselective synthetic methods for spiro-heterocycles is an active area of research, with the expectation of new catalytic approaches emerging. researchgate.net

Supramolecular Chemistry Involving this compound Scaffolds and Their Assembly

The ability of this compound derivatives to form well-defined supramolecular structures is a key area of investigation. These assemblies are primarily driven by non-covalent interactions, such as hydrogen bonding. For example, derivatives like cyclohexane-5-spirohydantoin can form predictable hydrogen bond rings, leading to either dimeric or ribbon-like structures. rsc.orgpsu.educonsensus.app

The introduction of different substituents onto the cyclohexane (B81311) ring can influence the resulting supramolecular arrangement. rsc.orgpsu.edu For instance, geometric isomers of a 1,3-diazaspiro[4.5]decane-2,4-dione derivative, bearing a hydrophobic phenyl 3,4,5-tris(dodecyloxy)benzoate unit, have demonstrated remarkable self-assembly capabilities. These molecules can form rosette-shaped structures composed of six molecules, which then organize into hexagonal columnar liquid crystal phases. unizar.es This self-assembly can also lead to the formation of gels in apolar solvents, composed of a network of nanoscale fibers. unizar.es The study of these assemblies provides insight into crystal engineering and the design of new materials with specific properties. psu.edu

Exploration in Biochemical Pathway Modulation

The this compound scaffold has been a focal point in the development of molecules that can modulate the activity of various biochemical pathways, primarily through enzyme inhibition and interaction with crystallization processes.

Inhibition of Enzyme Activities (e.g., PARP-1, RIPK1, Soluble Epoxide Hydrolase, Chitin (B13524) Synthase)

Derivatives of this compound have shown inhibitory activity against several important enzymes.

PARP-1: In the quest for new poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a this compound derivative demonstrated significant inhibitory activity with an IC50 of 2.5 nM for PARP-1. nih.govresearchgate.net The replacement of the piperazine (B1678402) core in the known PARP inhibitor olaparib (B1684210) with diazaspiro systems has been investigated to modulate pharmacological effects. nih.gov

RIPK1: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. nih.govnih.govresearchgate.net One compound, in particular, exhibited an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH): Trisubstituted urea (B33335) derivatives based on the 2,8-diazaspiro[4.5]decane scaffold have been developed as highly potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netnih.govresearchgate.net These inhibitors have shown potential as orally active agents for treating hypertension. nih.govresearchgate.net

Chitin Synthase: Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase, an essential enzyme in fungi. researchgate.netnih.govresearchgate.netencyclopedia.pub Several of these compounds displayed excellent inhibitory activity against chitin synthase and exhibited promising antifungal properties. researchgate.netnih.govresearchgate.net

Enzyme TargetDerivative TypeKey Findings
PARP-1 This compound derivativeIC50 of 2.5 nM. nih.govresearchgate.net
RIPK1 2,8-diazaspiro[4.5]decan-1-one derivativeIC50 of 92 nM; anti-necroptotic effects. nih.govnih.gov
sEH 2,8-diazaspiro[4.5]decane-based trisubstituted ureasPotent inhibition; potential hypertension treatment. researchgate.netnih.govresearchgate.net
Chitin Synthase 2,8-diazaspiro[4.5]decan-1-one derivativesExcellent inhibitory activity and antifungal properties. researchgate.netnih.govresearchgate.net

Interaction with Crystallization Processes, Specifically L-Cystine (B1669687) Crystallization Inhibition

A significant application of the this compound scaffold has been in the development of inhibitors for L-cystine crystallization, which is the underlying cause of stone formation in the genetic disorder cystinuria. acs.orgrutgers.edunih.gov

A key compound, 8-l-cystinyl bis(this compound), was discovered as a potent and orally bioavailable inhibitor. acs.orgrutgers.edunih.govacs.orgnih.gov This compound acts as a bioisosteric replacement for the N-methylpiperazine terminal groups in a previous inhibitor, leading to significantly enhanced activity. acs.orgnih.gov In vitro studies showed it to be approximately 120 times more potent than L-cystine dimethyl ester (CDME) and twice as potent as the parent compound in inhibiting L-cystine crystallization. acs.orgrutgers.edunih.govnih.gov Furthermore, it demonstrated good oral bioavailability and efficacy in preventing stone formation in a mouse model of cystinuria. acs.orgrutgers.edu

Development of Novel Chemical Probes and Research Tools for Biological Systems

The this compound scaffold is also being utilized in the creation of novel chemical probes and research tools to investigate biological systems. These tools are crucial for understanding complex cellular processes. For example, derivatives of this scaffold have been used to develop selective dual inhibitors of TYK2/JAK1 kinases, which are involved in inflammatory responses. nih.gov One such inhibitor showed excellent potency and metabolic stability, making it a potential clinical candidate for inflammatory bowel disease. nih.gov Additionally, the development of probes based on this scaffold can aid in high-throughput screening and characterization of enzyme inhibitors, such as those for RIPK1. scispace.com The synthesis of diverse libraries of compounds based on the this compound core allows for the exploration of structure-activity relationships and the identification of new biological targets. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues for 1,8 Diazaspiro 4.5 Decane Chemistry

Development of Novel Asymmetric Synthetic Routes to Enantio- and Diastereopure 1,8-Diazaspiro[4.5]decanes

The synthesis of stereochemically pure spirocyclic compounds is a significant challenge. For 1,8-diazaspiro[4.5]decane and its isomers, obtaining specific enantiomers and diastereomers is crucial as biological activity is often dependent on stereochemistry.

Current research is moving beyond racemic mixtures to develop robust asymmetric syntheses. One promising strategy involves the use of chiral auxiliaries. For instance, the highly stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved using chiral N-tert-butanesulfinyl imines. ua.esbeilstein-journals.org This method involves a sequence of aza-Henry reaction, selective reduction, and intramolecular cyclization to produce the desired spiro-diones with high stereoselectivity. ua.es The N-tert-butanesulfinyl group acts as a potent chiral director that can be easily removed and recycled. ua.es

Another key area is the optical resolution of racemic mixtures. A patented method describes the resolution of 2,8-diazaspiro[4.5]decane intermediates using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid, a derivative of gulonic acid, as a resolving agent. google.com This process allows for the isolation of the desired (S)-enantiomer with an enantiomeric excess greater than 99%. google.com Such resolution techniques could be adapted for the this compound core.

Enzymatic catalysis also presents a potential route for asymmetric synthesis. While not yet fully developed for the this compound system, enzymes like lipases and ketoreductases have been used for the kinetic resolution of related spirocyclic intermediates, offering a pathway to enantiomerically pure products. smolecule.com

Table 1: Emerging Asymmetric Synthesis and Resolution Strategies

Method Target Scaffold Key Reagents/Process Outcome Reference(s)
Chiral Auxiliary 1,7-Diazaspiro[4.5]decane-2,8-diones N-tert-butanesulfinyl imines, aza-Henry reaction Highly stereoselective synthesis ua.esbeilstein-journals.org
Optical Resolution 2,8-Diazaspiro[4.5]decane intermediates 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid Enantiomeric excess >99% google.com
Enzymatic Catalysis Related Spirocycles Lipases, Ketoreductases Potential for kinetic resolution and stereoselective synthesis smolecule.com

Expansion of Derivatization Strategies for Enhanced Target Selectivity and Affinity

The two nitrogen atoms of the this compound core provide ideal handles for derivatization, allowing for fine-tuning of physicochemical properties and biological activity. Future efforts are centered on creating libraries of derivatives to explore structure-activity relationships (SAR) and improve target engagement.

A notable strategy is the use of the this compound moiety as a bioisosteric replacement for other common chemical groups. In the development of L-cystine (B1669687) crystallization inhibitors, replacing the N-methylpiperazine groups of a lead compound with this compound resulted in a new candidate, 8-L-cystinyl bis(this compound), which was twice as potent. acs.orgrutgers.edu This demonstrates the potential of the spirocyclic core to significantly enhance biological activity. acs.org

For related diazaspiro[4.5]decane systems, extensive derivatization has led to potent and selective inhibitors for various biological targets. For example, in the pursuit of glycoprotein (B1211001) IIb-IIIa antagonists, various templates including spiropiperidinyl-γ-lactams, ureas, and hydantoins built upon a 2,8-diazaspiro[4.5]decane scaffold yielded potent inhibitors. acs.orgnih.gov Similarly, functionalizing the terminal nitrogen of 2,8-diazaspiro[4.5]decane derivatives was shown to modulate affinity and selectivity for the dopamine (B1211576) transporter. nih.gov In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine (B1678402) core of the drug Olaparib (B1684210) with various diazaspiro systems was explored to alter the pharmacological profile. nih.gov

Table 2: Derivatization Strategies and Their Impact

Scaffold Derivatization Strategy Target Impact Reference(s)
This compound Bioisosteric replacement of N-methylpiperazine L-cystine crystallization 2-fold increase in potency acs.orgrutgers.edu
2,8-Diazaspiro[4.5]decane Incorporation of γ-lactam, urea (B33335), hydantoin (B18101) templates Glycoprotein IIb-IIIa Potent inhibitory activity acs.orgnih.gov
2,8-Diazaspiro[4.5]decane Functionalization of terminal nitrogen Dopamine Transporter Modulated affinity and selectivity nih.gov
2,8-Diazaspiro[4.5]decane Amide coupling with cyclopropane (B1198618) carboxylic acid PARP-1 Altered affinity and cytotoxicity nih.gov

Advanced Computational Studies for Rational Design and Prediction of Novel this compound Analogs

Computational chemistry is becoming an indispensable tool for accelerating drug discovery. For the this compound scaffold, in silico methods are being employed for rational design, prediction of properties, and understanding ligand-receptor interactions.

Virtual screening is a powerful technique used to identify hit compounds from large chemical libraries. This approach led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). nih.gov The initial hit was identified from a virtual screen, and subsequent structural optimization based on this hit led to a lead compound with significant inhibitory activity. nih.gov

Molecular modeling and docking studies are crucial for understanding how these spirocyclic compounds bind to their biological targets. In the development of PARP inhibitors, molecular modeling of 2,8-diazaspiro[4.5]decane-containing analogs revealed binding energies consistent with in vitro affinity data, suggesting that these computational tools can be predictive in the design of future inhibitors. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are used to understand the conformational preferences of these rigid scaffolds. Such calculations were performed on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione to analyze its stable conformations, providing insights that are valuable for designing molecules with the correct geometry for target binding. mdpi.comresearchgate.net

Exploration of New Biological Targets and Mechanisms of Action for this compound Derivatives

While initially explored for a limited set of targets, the unique structural features of diazaspiro[4.5]decanes make them promising candidates for a wide range of biological applications. Research is actively expanding into new therapeutic areas.

One emerging application is in the treatment of the rare genetic disorder cystinuria. A derivative, 8-L-cystinyl bis(this compound), has been identified as a potent inhibitor of L-cystine crystallization, which is the cause of kidney stone formation in this disease. acs.orgrutgers.edu

Derivatives of the isomeric 2,8-diazaspiro[4.5]decane scaffold have shown promise in several other areas. They have been designed as antifungal agents that act by inhibiting chitin (B13524) synthase, a crucial enzyme for the fungal cell wall. nih.govresearchgate.net In the field of inflammatory diseases, they are being investigated as inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of programmed cell death. nih.gov Other research has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of selective agonists for the δ opioid receptor, a target for treating pain and other neurological disorders. nih.gov Additionally, 2,8-diazaspiro[4.5]decane derivatives have been developed as orally active antagonists of the platelet glycoprotein IIb-IIIa complex, with potential for treating arterial occlusive disorders. acs.orgnih.gov

Table 3: Novel Biological Targets for Diazaspiro[4.5]decane Derivatives

Scaffold Biological Target Mechanism of Action Potential Therapeutic Area Reference(s)
This compound L-cystine Inhibition of crystallization Cystinuria acs.orgrutgers.edu
2,8-Diazaspiro[4.5]decan-1-one Chitin Synthase (CHS) Enzyme inhibition Fungal Infections nih.govresearchgate.net
2,8-Diazaspiro[4.5]decan-1-one RIPK1 Kinase Enzyme inhibition Inflammatory Diseases nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione δ Opioid Receptor (DOR) Selective agonism Pain, Neurological Disorders nih.gov
2,8-Diazaspiro[4.5]decane Glycoprotein IIb-IIIa Complex Antagonism Arterial Occlusive Disorders acs.orgnih.gov

Implementation of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. Future research on this compound synthesis will likely focus on developing more sustainable and efficient methods.

One green approach involves the use of microwave irradiation to accelerate reactions, often in solvent-free conditions. A method for synthesizing 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates utilizes focused microwave irradiation in the presence of p-toluenesulfonic acid as a catalyst, avoiding the need for conventional solvents. tandfonline.commobt3ath.com This approach significantly reduces reaction times and waste.

Enzymatic synthesis, as mentioned earlier, is another cornerstone of green chemistry. The use of enzymes like lipases could enable stereoselective transformations under mild, aqueous conditions, minimizing the need for harsh reagents and protecting groups. smolecule.com

Developing cost-effective and scalable one-pot syntheses is also a key goal. A facile and efficient three-step, one-pot synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, which proceeds with high yields and without the need for purification of intermediates, making it a more sustainable and economical process. mdpi.commdpi.com These types of methodologies, focused on atom economy, reduced energy consumption, and minimal waste, represent the future of synthesizing the this compound core and its derivatives.

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